molecular formula C19H26N6O3S B14935586 4-(3-((4,6-dimethylpyrimidin-2-yl)amino)benzoyl)-N,N-dimethylpiperazine-1-sulfonamide

4-(3-((4,6-dimethylpyrimidin-2-yl)amino)benzoyl)-N,N-dimethylpiperazine-1-sulfonamide

Cat. No.: B14935586
M. Wt: 418.5 g/mol
InChI Key: PFRLLACMUKCUGA-UHFFFAOYSA-N
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Description

4-(3-((4,6-dimethylpyrimidin-2-yl)amino)benzoyl)-N,N-dimethylpiperazine-1-sulfonamide is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are diazine compounds produced by substituting two nitrogen atoms at positions 1 and 3 of a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-((4,6-dimethylpyrimidin-2-yl)amino)benzoyl)-N,N-dimethylpiperazine-1-sulfonamide typically involves multiple steps, including the condensation of β-dicarbonyl and amine compounds. One common method involves the use of microwave irradiation to facilitate the reaction between (S)-N-α-benzoyl-l-arginine ethyl ester hydrochloride and acetylacetone . The reaction conditions often include the use of solvents like toluene and catalysts such as ammonium thiocyanate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-((4,6-dimethylpyrimidin-2-yl)amino)benzoyl)-N,N-dimethylpiperazine-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like sodium hydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Sodium hydride, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(3-((4,6-dimethylpyrimidin-2-yl)amino)benzoyl)-N,N-dimethylpiperazine-1-sulfonamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(3-((4,6-dimethylpyrimidin-2-yl)amino)benzoyl)-N,N-dimethylpiperazine-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its therapeutic effects. For example, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-((4,6-dimethylpyrimidin-2-yl)amino)benzoyl)-N,N-dimethylpiperazine-1-sulfonamide is unique due to its specific structural configuration, which imparts distinct biological activities and chemical reactivity

Properties

Molecular Formula

C19H26N6O3S

Molecular Weight

418.5 g/mol

IUPAC Name

4-[3-[(4,6-dimethylpyrimidin-2-yl)amino]benzoyl]-N,N-dimethylpiperazine-1-sulfonamide

InChI

InChI=1S/C19H26N6O3S/c1-14-12-15(2)21-19(20-14)22-17-7-5-6-16(13-17)18(26)24-8-10-25(11-9-24)29(27,28)23(3)4/h5-7,12-13H,8-11H2,1-4H3,(H,20,21,22)

InChI Key

PFRLLACMUKCUGA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=CC(=C2)C(=O)N3CCN(CC3)S(=O)(=O)N(C)C)C

Origin of Product

United States

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